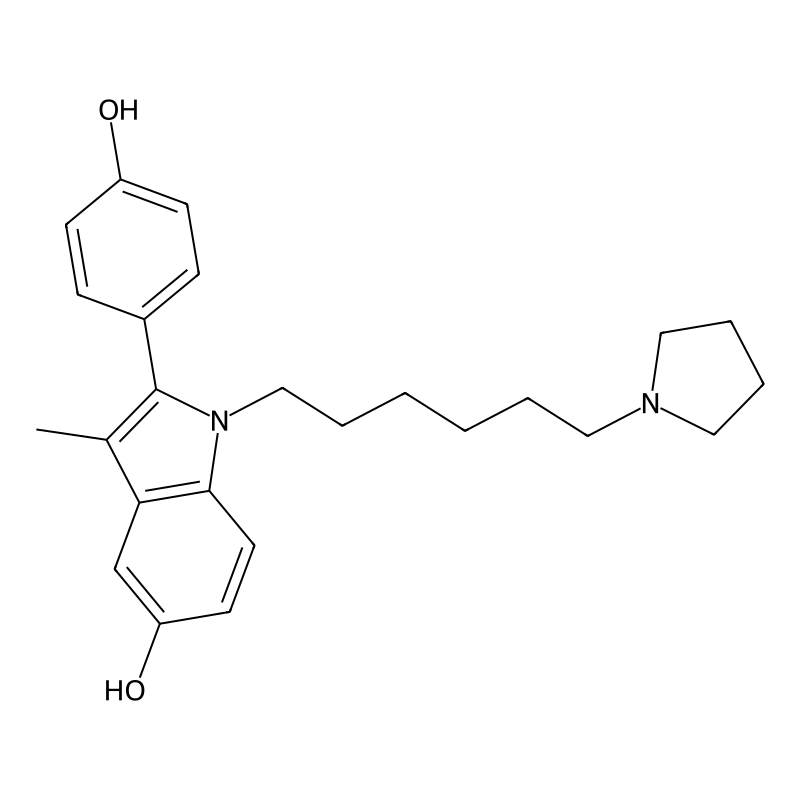2-(4-Hydroxyphenyl)-3-methyl-1-(6-(1-pyrrolidinyl)hexyl)indol-5-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
2-(4-Hydroxyphenyl)-3-methyl-1-(6-(1-pyrrolidinyl)hexyl)indol-5-ol is a complex organic compound characterized by its indole structure, which is a bicyclic compound containing a benzene ring fused to a pyrrole ring. This compound features a hydroxyl group at the para position of the phenyl ring, contributing to its potential biological activity. The presence of a pyrrolidine moiety linked through a hexyl chain enhances its lipophilicity, which may influence its pharmacokinetic properties. The compound is notable for its structural similarity to selective estrogen receptor modulators, suggesting potential applications in therapeutic contexts.
Research indicates that 2-(4-Hydroxyphenyl)-3-methyl-1-(6-(1-pyrrolidinyl)hexyl)indol-5-ol exhibits significant biological activity, particularly in inhibiting the enzyme ornithine decarboxylase (ODC). ODC is associated with cell growth and proliferation, making it a target for cancer therapeutics. This compound has shown promise in preclinical studies for its ability to modulate estrogen receptors, indicating potential applications in treating conditions influenced by estrogen signaling, such as breast cancer and osteoporosis .
The synthesis of 2-(4-Hydroxyphenyl)-3-methyl-1-(6-(1-pyrrolidinyl)hexyl)indol-5-ol can be achieved through several methods:
- Multi-step Synthesis: Starting from 4-nitrophenol and 1-(4-hydroxyphenyl)propan-1-one, the synthesis involves steps such as:
- Benzylation: Protecting groups are introduced.
- Reduction: Converting nitro groups to amines.
- Bromination: Introducing bromine atoms at specific positions.
- Bischler-Möhlau Synthesis: This step forms the indole core structure.
- One-Pot Reactions: Recent advancements suggest that one-pot synthetic methods could streamline the production of this compound while maintaining high yields and purity.
The primary applications of 2-(4-Hydroxyphenyl)-3-methyl-1-(6-(1-pyrrolidinyl)hexyl)indol-5-ol lie in medicinal chemistry and pharmacology. It has potential use as:
- A selective estrogen receptor modulator in hormone-related therapies.
- An anti-cancer agent targeting estrogen-dependent tumors.
- A research tool for studying estrogen receptor signaling pathways .
Interaction studies have focused on the compound's ability to bind to estrogen receptors and inhibit ODC activity. These studies reveal that the compound's structural features contribute to its binding affinity and specificity towards estrogen receptors, which is crucial for its therapeutic efficacy. Additionally, investigations into its metabolic pathways suggest that modifications in its structure can significantly alter its pharmacodynamics and pharmacokinetics .
Several compounds share structural similarities with 2-(4-Hydroxyphenyl)-3-methyl-1-(6-(1-pyrrolidinyl)hexyl)indol-5-ol, particularly those within the class of selective estrogen receptor modulators. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Bazedoxifene | Contains an additional 1-[4-(2-azepan-1-yl-ethoxy)-benzyl] substituent | Used for postmenopausal osteoporosis treatment |
| ERA-923 | Features a 1-[4-(2-piperidin-1-yl-ethoxy)-benzyl] substituent | Exhibits anti-tumor activity in breast cancer models |
| 3-Methyl-1H-indol-5-ol | A simpler indole derivative without extensive substitutions | Basic indole framework with limited biological activity |
Uniqueness: The unique combination of the hydroxyl group at the para position of the phenyl ring and the pyrrolidine-linked hexyl chain distinguishes 2-(4-Hydroxyphenyl)-3-methyl-1-(6-(1-pyrrolidinyl)hexyl)indol-5-ol from other compounds, potentially enhancing its bioactivity and therapeutic applications compared to simpler analogs like 3-methyl-1H-indol-5-ol.







